molecular formula C9H11ClN2O3S B011575 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 101167-02-6

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B011575
CAS No.: 101167-02-6
M. Wt: 262.71 g/mol
InChI Key: LTZYLTKHHXTVBQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound with the molecular formula C9H11ClN2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloroacetamide group and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves the acylation of 4-aminosulfanilamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol, for several hours. The product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic substitution: Formation of azidoacetamide or thiocyanatoacetamide derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition disrupts the pH balance in cells, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • N-(4-sulfamoylphenyl)-2-chloroacetamide

Uniqueness

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZYLTKHHXTVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392301
Record name 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101167-02-6
Record name N-[[4-(Aminosulfonyl)phenyl]methyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101167-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
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